Superior Cytotoxicity of the Isonicotinoyl Analog (Compound 13) Over the Parent INH1 Across a Multi-Cell Line Panel
The target compound (identified as 'compound 13' in the primary SAR study) demonstrates a 5- to 8-fold improvement in cell-killing potency compared to the parent molecule INH1 [1]. This significant potency gain is demonstrated across a panel of four distinct human cancer cell lines (MDA-MB-231, MDA-MB-468, HeLa, K562) using the same XTT assay protocol, making their values directly comparable [1].
| Evidence Dimension | Cytotoxicity (IC50) after 4 days |
|---|---|
| Target Compound Data | MDA-MB-231: 1.1 μM; MDA-MB-468: 3.4 μM; HeLa: 1.6 μM; K562: 1.2 μM [1]. |
| Comparator Or Baseline | INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide): MDA-MB-231: 8.6 μM; MDA-MB-468: 10.5 μM; HeLa: 8.8 μM; K562: 11.7 μM [1]. |
| Quantified Difference | Fold-change improvement: MDA-MB-231: 7.8x; MDA-MB-468: 3.1x; HeLa: 5.5x; K562: 9.75x. |
| Conditions | Human cancer cell lines (MDA-MB-231, MDA-MB-468, HeLa, K562). XTT assay after 4 days of treatment. |
Why This Matters
This directly quantifies the target compound's substantial lead over the original chemical probe, validating its selection for higher sensitivity in cell-based assays.
- [1] Qiu XL, et al. Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues. J Med Chem. 2009 Mar 26;52(6):1757-67. View Source
